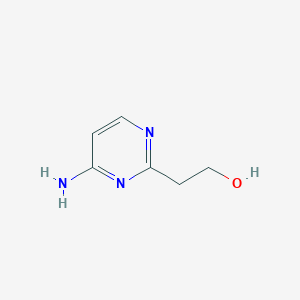
2-(4-Aminopyrimidin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopyrimidin-2-yl)ethanol is a chemical compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with an amino group at the 4-position and an ethanol group at the 2-position. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol typically involves the reaction of 4-aminopyrimidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production time.
化学反应分析
Types of Reactions: 2-(4-Aminopyrimidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-Aminopyrimidin-2-yl)acetaldehyde or 2-(4-Aminopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(4-Aminopyrimidin-2-yl)ethylamine.
Substitution: Formation of halogenated derivatives, such as 2-(4-Aminopyrimidin-2-yl)ethyl chloride or bromide.
科学研究应用
2-(4-Aminopyrimidin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides, and in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(4-Aminopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The ethanol group can also enhance the compound’s solubility and facilitate its transport across cell membranes, increasing its bioavailability and effectiveness.
相似化合物的比较
2-Aminopyrimidine: Lacks the ethanol group and has different solubility and reactivity properties.
4-Aminopyrimidine: Lacks the ethanol group and has different biological activities.
2-(4-Aminopyrimidin-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group, leading to different chemical and biological properties.
Uniqueness: 2-(4-Aminopyrimidin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups, which confer distinct chemical reactivity and biological activity. The ethanol group enhances the compound’s solubility and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-(4-aminopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c7-5-1-3-8-6(9-5)2-4-10/h1,3,10H,2,4H2,(H2,7,8,9) |
InChI 键 |
UDUIHYZZMCRBBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


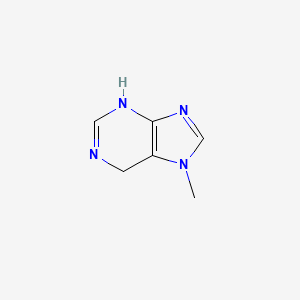
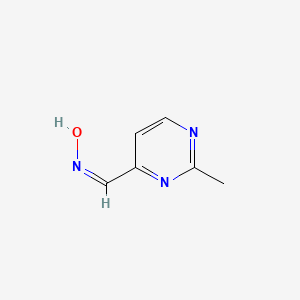
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)

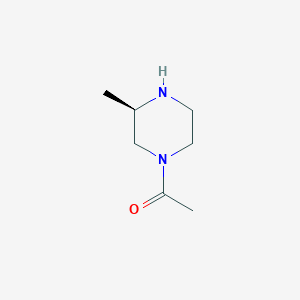

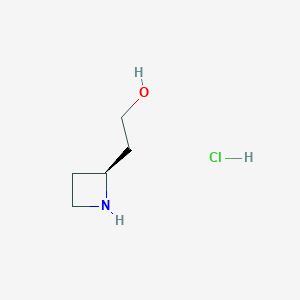
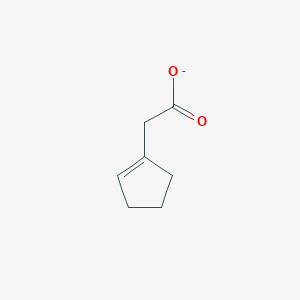
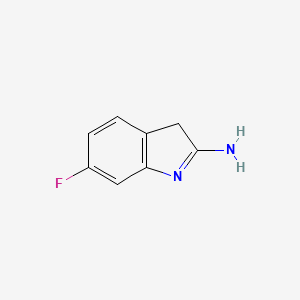
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
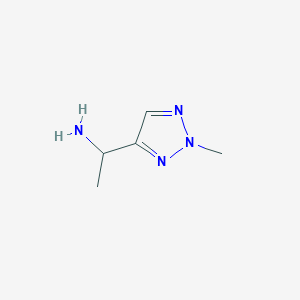
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
